molecular formula C17H18FNO4 B14405804 Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester CAS No. 85983-12-6

Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester

Cat. No.: B14405804
CAS No.: 85983-12-6
M. Wt: 319.33 g/mol
InChI Key: SFSWSVHUCMJAMU-UHFFFAOYSA-N
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Description

Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester is a chemical compound with the molecular formula C19H20FNO5 It is known for its complex structure, which includes a carbamate group, an ethyl ester, and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester typically involves the reaction of ethyl carbamate with 2-(4-(3-fluorophenoxy)phenoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as or .

    Reduction: Reduction reactions can be performed using agents like or .

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy groups, using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
  • Carbamic acid, (4-chlorophenyl)-, ethyl ester
  • Carbamic acid, hydroxy-, ethyl ester

Comparison: Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester is unique due to the presence of the fluorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

85983-12-6

Molecular Formula

C17H18FNO4

Molecular Weight

319.33 g/mol

IUPAC Name

2-[4-(3-fluorophenoxy)phenoxy]ethyl N-ethylcarbamate

InChI

InChI=1S/C17H18FNO4/c1-2-19-17(20)22-11-10-21-14-6-8-15(9-7-14)23-16-5-3-4-13(18)12-16/h3-9,12H,2,10-11H2,1H3,(H,19,20)

InChI Key

SFSWSVHUCMJAMU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC(=CC=C2)F

Origin of Product

United States

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